molecular formula C7H8N2O4S B6198078 4-methyl-5-sulfamoylpyridine-2-carboxylic acid CAS No. 2751610-58-7

4-methyl-5-sulfamoylpyridine-2-carboxylic acid

Cat. No.: B6198078
CAS No.: 2751610-58-7
M. Wt: 216.2
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Description

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with a methyl group, a sulfamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the sulfonation of 4-methylpyridine followed by carboxylation

Industrial Production Methods: In an industrial setting, the production of 4-methyl-5-sulfamoylpyridine-2-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-methyl-5-sulfamoylpyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

    4-Methylpyridine-2-carboxylic acid: Lacks the sulfamoyl group, which may result in different reactivity and biological activity.

    5-Sulfamoylpyridine-2-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and interactions.

    4-Methyl-5-sulfamoylpyridine: Lacks the carboxylic acid group, which can influence its solubility and reactivity.

Uniqueness: 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid is unique due to the presence of all three functional groups (methyl, sulfamoyl, and carboxylic acid) on the pyridine ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2751610-58-7

Molecular Formula

C7H8N2O4S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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